molecular formula C19H30N2O B11039189 N-(2,4-dimethylphenyl)-1-hexylprolinamide

N-(2,4-dimethylphenyl)-1-hexylprolinamide

Cat. No.: B11039189
M. Wt: 302.5 g/mol
InChI Key: IWWOOSIYWXBZHO-UHFFFAOYSA-N
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Description

N~2~-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which contributes to its specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE typically involves the reaction of 2,4-dimethylphenylamine with hexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N2-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N~2~-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N2-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes, thereby altering metabolic pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-Methyl-N’-(2,4-xylyl)formamidine
  • N,N’-Bis(2,4-xylyl)formamidine

Uniqueness

N~2~-(2,4-DIMETHYLPHENYL)-1-HEXYL-2-PYRROLIDINECARBOXAMIDE stands out due to its specific structural features, which confer unique reactivity and biological activity. Unlike its analogs, this compound exhibits enhanced binding affinity to certain receptors, making it a valuable tool in biochemical research and potential therapeutic applications.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-hexylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H30N2O/c1-4-5-6-7-12-21-13-8-9-18(21)19(22)20-17-11-10-15(2)14-16(17)3/h10-11,14,18H,4-9,12-13H2,1-3H3,(H,20,22)

InChI Key

IWWOOSIYWXBZHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCCC1C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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